1-(2-Cyclopentenyl)-2-propanone

Beschreibung

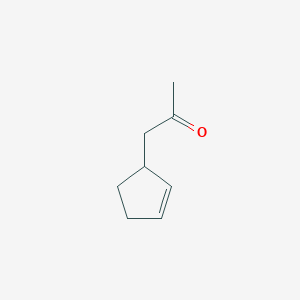

Structure

2D Structure

Eigenschaften

IUPAC Name |

1-cyclopent-2-en-1-ylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-7(9)6-8-4-2-3-5-8/h2,4,8H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAJIBPLECWWQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901295570 | |

| Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-24-8 | |

| Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Cyclopentenyl)acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 105-24-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Cyclopenten-1-yl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901295570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-cyclopentenyl)acetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 2 Cyclopentenyl 2 Propanone and Its Structural Analogues

Catalytic Approaches for Cyclopentenone Core Construction

The construction of the cyclopentenone ring system can be achieved through various catalytic methods, offering efficiency and structural diversity. thieme-connect.com Metal catalysts, in particular, play a crucial role in many of these synthetic strategies. thieme-connect.com

Acid-Catalyzed Condensation Reactions in Formation of Cyclopentenyl Propanone Scaffolds

Acid-catalyzed condensation reactions represent a fundamental approach to forming cyclopentenone structures. A classic example is the intramolecular aldol (B89426) condensation of a 1,4-diketone, which upon dehydration, yields the α,β-unsaturated cyclopentenone ring. While not directly synthesizing 1-(2-cyclopentenyl)-2-propanone, this methodology is foundational for creating substituted cyclopentenone cores that can be further elaborated. For instance, the acid-catalyzed Nazarov cyclization of divinyl ketones is a powerful method for constructing cyclopentenones. organic-chemistry.org The reaction proceeds through an electrocyclic ring closure of a pentadienyl cation intermediate. organic-chemistry.org The regioselectivity and stereoselectivity of the Nazarov reaction can be influenced by the substitution pattern of the divinyl ketone precursor and the nature of the acid catalyst employed. organic-chemistry.org For example, β-alkoxy divinyl ketones undergo acid-catalyzed Nazarov reactions to yield 5-oxycyclopent-2-enones, where the alkoxy group stabilizes the intermediate and facilitates the reaction. organic-chemistry.org

Another relevant acid-catalyzed approach involves the ring expansion of cyclobutanols. Specifically, the acid-catalyzed ring expansion of isopropenylcyclobutanols can produce 2,2-dimethyl cyclopentanones, demonstrating a pathway to substituted cyclopentenone systems. nih.gov This method has been successfully applied in the synthesis of sesquiterpenes like (±)-α-cuparenone. nih.gov

The table below summarizes key aspects of acid-catalyzed methods for cyclopentenone synthesis.

| Reaction Type | Starting Material | Catalyst | Key Intermediate | Product | Reference |

| Nazarov Cyclization | Divinyl Ketone | Brønsted or Lewis Acid | Pentadienyl Cation | Cyclopentenone | organic-chemistry.org |

| Aldol Condensation | 1,4-Diketone | Acid or Base | Enolate | Cyclopentenone | isca.me |

| Ring Expansion | Isopropenylcyclobutanol | Acid | Carbocation | Substituted Cyclopentanone (B42830) | nih.gov |

Palladium-Mediated Cyclization and Rearrangement Strategies

Palladium catalysis offers a versatile and powerful toolkit for the synthesis of cyclopentenones, including those with the this compound framework. acs.orgdivyarasayan.org These methods often proceed under mild conditions and exhibit high selectivity. divyarasayan.org

One prominent strategy is the palladium-catalyzed carbonylative cyclization of dienyl triflates, iodides, or bromides. acs.org This reaction involves the insertion of carbon monoxide and subsequent intramolecular acylpalladation of a double bond to form the five-membered ring. acs.org The process is generally efficient for substrates containing a terminal olefin. acs.org A proposed mechanism involves the oxidative addition of the organic halide or triflate to a palladium(0) species, followed by CO insertion, cyclization, and subsequent β-hydride elimination and tautomerization to yield the cyclopentenone. acs.org

The Rautenstrauch rearrangement, a palladium(II)-catalyzed isomerization of 1-ethynyl-2-alkenyl acetates, also provides access to 2,3-disubstituted 2-cyclopentenones. thieme-connect.com The mechanism is thought to involve sequential metal additions to the alkyne and alkene moieties. thieme-connect.com

Furthermore, palladium-catalyzed formal [3+2] cycloadditions have emerged as a powerful tool. For instance, vinyl cyclopropanes can react with various Michael acceptors in the presence of a palladium catalyst to generate highly functionalized cyclopentanes, which can be precursors to cyclopentenones. nih.gov This approach allows for the construction of multiple stereocenters in a single step. nih.gov

| Reaction Type | Starting Material | Catalyst System | Key Features | Reference |

| Carbonylative Cyclization | Dienyl Halide/Triflate | Pd(OAc)₂, Pyridine (B92270), n-Bu₄NCl, CO | Forms cyclopentenone ring with CO incorporation | acs.org |

| Rautenstrauch Rearrangement | 1-Ethynyl-2-alkenyl Acetate (B1210297) | Palladium(II) | Isomerization to form 2,3-disubstituted cyclopentenones | thieme-connect.com |

| Formal [3+2] Cycloaddition | Vinyl Cyclopropane (B1198618) & Michael Acceptor | Pd₂(dba)₃, Chiral Ligand | Asymmetric synthesis of functionalized cyclopentanes | nih.gov |

Organocatalytic Applications in Cyclopentenone Synthesis

Organocatalysis has become an increasingly important strategy for the asymmetric synthesis of cyclopentenones, avoiding the use of metal catalysts. acs.org These methods often rely on the activation of substrates through the formation of transient, chiral intermediates such as iminium ions or enamines.

One notable example is the organocatalytic intramolecular Michael addition. This approach can be used to construct chiral cyclopentane (B165970) rings, which can then be converted to cyclopentenones. For instance, bifunctional thiourea (B124793) catalysts have been employed in the intramolecular reaction of a nitronate with a conjugated ketone to generate γ-nitroketones with a cyclopentane core. researchgate.net

Furthermore, tandem reaction sequences involving organocatalysts have been developed. An organocatalytic iminium ion/N-heterocyclic carbene (NHC) tandem reaction has been successfully used to combine α,β-unsaturated aldehydes and β-keto phenyltetrazolesulfones to produce highly enantiomerically enriched 2,4-disubstituted 2-cyclopentenones. thieme-connect.com This elegant sequence involves an asymmetric Michael addition followed by a benzoin-type condensation. thieme-connect.com

Stereoselective Synthesis of Chiral Cyclopentenyl Propanone Derivatives

The synthesis of chiral cyclopentenyl propanone derivatives is of great interest due to their potential as building blocks in the synthesis of complex, biologically active molecules. acs.org

Enantioselective and Diastereoselective Synthetic Routes

Achieving high levels of enantioselectivity and diastereoselectivity is a key challenge in the synthesis of chiral cyclopentenyl propanone derivatives. Various strategies have been developed to control the stereochemical outcome of the ring-forming reactions.

Palladium-catalyzed asymmetric formal [3+2] cycloadditions of vinyl cyclopropanes with alkylidene azlactones have been shown to produce highly functionalized chiral cyclopentanes with excellent enantio- and diastereoselectivities, setting three stereogenic centers simultaneously. nih.gov The use of chiral phosphine (B1218219) ligands is crucial for inducing asymmetry in these transformations. nih.gov

Organocatalysis also offers powerful methods for stereoselective synthesis. For example, the asymmetric desymmetrization of cyclopentene-1,3-diones using a formal diaza-ene reaction with donor-acceptor hydrazones, catalyzed by a chiral phosphoric acid, yields chiral cyclopentane-1,3-diones with a hydrazone motif in high yields and with excellent diastereo- and good to high enantioselectivities. rsc.org

The diastereoselective functionalization of existing cyclopentenone systems is another important approach. For instance, the aza-Michael reaction of anilines with a chiral cyclopentenone precursor can proceed with excellent diastereoselectivity, which is attributed to hydrogen bonding between a hydroxyl group on the cyclopentenone and the incoming nucleophile. durham.ac.uk

The table below highlights some stereoselective synthetic methods.

| Method | Catalyst/Reagent | Stereocontrol | Key Feature | Reference |

| Pd-catalyzed [3+2] Cycloaddition | Chiral Phosphine Ligand | Enantio- and Diastereoselective | Sets three stereocenters | nih.gov |

| Organocatalytic Desymmetrization | Chiral Phosphoric Acid | Enantio- and Diastereoselective | Asymmetric functionalization of a prochiral dione | rsc.org |

| Aza-Michael Addition | - | Diastereoselective | Hydrogen-bond directed nucleophilic addition | durham.ac.uk |

Kinetic Resolution Techniques for Enantiomeric Enrichment

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by taking advantage of their different reaction rates with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org

Enzymatic kinetic resolution is a widely used method. Lipases, for example, can selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and thus enantiomerically enriched. mdpi.com While direct enzymatic resolution of this compound itself is not extensively documented, this technique is broadly applicable to chiral alcohols that could serve as precursors.

Palladium-catalyzed kinetic resolution has also been developed for related structures. For instance, the kinetic resolution of planar-chiral [2.2]paracyclophane-derived cyclic N-sulfonylimines has been achieved through palladium-catalyzed addition of arylboronic acids, yielding both the addition product and the unreacted starting material with high enantiomeric excess. dicp.ac.cn The efficiency of a kinetic resolution is often described by the selectivity factor (s), where a higher value indicates better discrimination between the enantiomers. nih.gov

Dynamic kinetic resolution (DKR) is an advancement over simple kinetic resolution. In DKR, the less reactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single enantiomer of the product. mdpi.com This is often achieved by combining a chiral catalyst for the resolution with a racemization catalyst. mdpi.com For example, a combination of a lipase (B570770) for selective acylation and a ruthenium catalyst for racemization has been effectively used for the DKR of various secondary alcohols. mdpi.com

Chiral Auxiliary and Ligand-Dependent Methodologies

The asymmetric synthesis of chiral cyclopentenones is of paramount importance for accessing enantiomerically pure target molecules. Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereochemistry is established, the auxiliary can be removed and often recycled.

One widely used class of chiral auxiliaries is the oxazolidinones. For instance, in a novel approach combining chiral auxiliaries with substrate-directed reactions, an (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one can be used. rsc.org The boron enolate of this auxiliary reacts with α,β-unsaturated aldehydes to yield syn-aldol products with high diastereoselectivity. Subsequent directed cyclopropanation and retro-aldol cleavage afford chiral cyclopropane-carboxaldehydes with excellent enantiomeric excess (>95% ee). rsc.org This strategy demonstrates the power of temporarily installed stereocenters to control the formation of new chiral centers.

Camphorsultam is another effective chiral auxiliary. wikipedia.org It has been successfully employed in the synthesis of manzacidin B to asymmetrically construct the core oxazoline (B21484) ring, proving superior to oxazolidinone in achieving the desired (2S,3R)-selectivity. wikipedia.org

Ligand-dependent methodologies often involve the use of metal catalysts with chiral ligands to induce enantioselectivity. For example, a highly enantioselective silicon-directed Nazarov reaction for the synthesis of cyclopentenones is cooperatively catalyzed by a Lewis acid and a chiral Brønsted acid. organic-chemistry.org The silicon group in the dienone substrate directs the regioselectivity of the double bond in the final product. organic-chemistry.org Similarly, cooperative gold(I) catalysis can be used to achieve highly enantioselective access to cyclic ketones with α-tertiary chiral centers. organic-chemistry.org

| Methodology | Chiral Source | Key Transformation | Stereoselectivity |

| Oxazolidinone Auxiliary | (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | Aldol/Cyclopropanation/Retro-aldol | >95% ee |

| Camphorsultam Auxiliary | Oppolzer's sultam | Asymmetric cyclization | Significant (2S,3R)-selectivity |

| Cooperative Catalysis | Lewis acid and chiral Brønsted acid | Silicon-directed Nazarov reaction | High enantioselectivity |

| Gold Catalysis | Chiral ligand | Enantioselective protonation | High enantioselectivity |

Multi-Component Reactions (MCRs) for Diversified Cyclopentenyl Propanone Structures

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single pot. baranlab.orgnih.gov This approach is highly efficient and allows for significant structural diversity in the resulting products. thieme-connect.com

A notable example is the synthesis of functionalized cyclopentene (B43876) derivatives through the MCR of 1,2-allenic ketones with 4-chloroacetoacetate and either malononitrile (B47326) or cyanoacetate. rsc.org This reaction proceeds under mild, metal-free conditions and involves a cascade of nucleophilic substitution, Michael addition, and intramolecular aldol-type reactions. rsc.org The choice of reactants can also influence the regioselectivity of the product, with electron-donating groups on the allenic ketone leading to the formation of methylenecyclopentanes. rsc.org

The Pauson-Khand reaction is a classic example of a (2+2+1) cycloaddition, forming a cyclopentenone from an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt complex. organic-chemistry.orgthieme-connect.com This reaction allows for the introduction of substituents at various positions on the cyclopentenone ring. thieme-connect.com

More recent developments in MCRs include five-component reactions (5CRs) that can assemble even more complex structures in a single step. nih.gov For instance, the reaction of aryl aldehydes, dialkylmalonates, malononitrile or alkyl cyanoacetate, and ammonium (B1175870) acetate can lead to highly substituted piperidinone derivatives through a series of condensation and cyclization steps. nih.gov

| MCR Type | Reactants | Key Features | Product |

| Allenic Ketone MCR | 1,2-Allenic ketones, 4-chloroacetoacetate, malononitrile/cyanoacetate | Mild, metal-free conditions; Cascade process | Functionalized cyclopentenes |

| Pauson-Khand Reaction | Alkyne, alkene, carbon monoxide | (2+2+1) cycloaddition; Cobalt-catalyzed | Substituted cyclopentenones |

| Five-Component Reaction | Aryl aldehydes, dialkylmalonates, malononitrile/cyanoacetate, ammonium acetate | High-order MCR; Cascade condensations | Substituted 2-piperidinones |

Photochemical Routes to Cyclopentenyl Ketones

Photochemical reactions offer unique pathways to access complex molecular architectures that may be difficult to achieve through thermal methods. nih.gov The use of light to induce chemical transformations can lead to the formation of strained ring systems and intricate carbon skeletons. nih.gov

A prominent photochemical method for synthesizing cyclopentenones is the photo-Nazarov reaction. acs.org This reaction involves the photochemical cyclization of a divinyl ketone to a cyclopentenyl cation, which then undergoes rearrangement to form the cyclopentenone product. acs.org

Intramolecular [2+2] photocycloadditions are another powerful tool. nih.gov For example, the irradiation of a cyclopentenone derivative can lead to the formation of a tricyclic undecanone. This can be followed by a Cargill rearrangement to yield bicyclic octane (B31449) structures, which can be further transformed into complex natural products like (±)-isocomene. nih.gov

Furthermore, photochemical reactions of 1-cyclopentenyl and 1-cyclohexenyl ketones have been explored, demonstrating the versatility of photochemistry in manipulating these cyclic enone systems. acs.org The uncaging of aldehydes and ketones can also be achieved through photochemical means, involving the photocyclization and fragmentation of enyne alcohols. mdpi.com

| Photochemical Reaction | Starting Material | Key Transformation | Product/Intermediate |

| Photo-Nazarov Reaction | Divinyl ketone | Photochemical cyclization | Cyclopentenone |

| [2+2] Photocycloaddition | Cyclopentenone derivative | Intramolecular cycloaddition | Tricyclic undecanone |

| Cargill Rearrangement | Cyclobutenyl ketone | Ring expansion | Bicyclic octane |

| Photochemical Uncaging | Enyne alcohol | Photocyclization/Fragmentation | Aldehydes and ketones |

Biocatalytic Strategies for Cyclopentane and Cyclopentenone Derivatives

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, offering a green alternative to traditional chemical methods. nih.gov A combination of parallel chemical synthesis and biocatalysis has been used to create and amplify a library of cross-conjugated cyclopentenones. nih.gov Enzymes such as lipases and peroxidases have been employed in these biocatalytic steps. nih.gov

Lipase-catalyzed reactions have been particularly useful in the synthesis of chiral cyclopentane derivatives. For example, a lipase-catalyzed double monoaminolysis of dimethyl malonate with (±)-trans-cyclopentane-1,2-diamine allows for the sequential resolution of the diamine, yielding an enantiopure bis(amidoester). acs.org

Alcohol dehydrogenases are another class of enzymes used in the stereoselective reduction of ketones. researchgate.net In a chemoenzymatic sequence, β-keto sulfones, synthesized from arylacetylenes and sodium sulfinates, can be stereoselectively reduced to optically active β-hydroxy sulfones using alcohol dehydrogenases. researchgate.net

Furthermore, the synthesis of polyhydroxylated cyclopentane β-amino acids has been achieved from sugars like D-mannose and D-galactose. nih.gov A key step in this process is the ring-closing metathesis of a diene intermediate to form a cyclopentenol (B8032323), which is then further functionalized. nih.gov

| Biocatalytic Method | Enzyme | Substrate | Key Transformation | Product |

| Parallel Biocatalysis | Lipase, Peroxidase | Various | Amplification of cyclopentenone library | Cross-conjugated cyclopentenones |

| Kinetic Resolution | Lipase | (±)-trans-Cyclopentane-1,2-diamine | Double monoaminolysis | Enantiopure bis(amidoester) |

| Stereoselective Reduction | Alcohol Dehydrogenase | β-Keto sulfone | Carbonyl reduction | Optically active β-hydroxy sulfone |

| Chemoenzymatic Synthesis | Not specified | Diene from D-mannose | Ring-closing metathesis | Polyhydroxylated cyclopentane β-amino acid |

Derivatives, Analogues, and Structural Modifications of 1 2 Cyclopentenyl 2 Propanone

Design and Synthesis of Bioactive Cyclopentenyl Conjugates

The cyclopentenyl framework is a key structural motif in many biologically active compounds. By chemically modifying 1-(2-Cyclopentenyl)-2-propanone, scientists can synthesize analogues of natural products, leading to the development of new therapeutic and phytoregulatory agents.

Carbocyclic nucleosides are a class of compounds where the furanose oxygen of a natural nucleoside is replaced by a methylene (B1212753) group. This modification often imparts increased metabolic stability and can lead to potent antiviral or antitumor activities. acs.org The cyclopentene (B43876) ring of this compound serves as a suitable carbocyclic mimic of the ribose sugar.

To transform this compound into a carbocyclic nucleoside, the propanone side chain must be converted into a hydroxyl group, creating a cyclopentenol (B8032323) intermediate. This can be achieved through reduction of the ketone. This key cyclopentenol intermediate can then be coupled with various nucleobases. sci-hub.cat A common strategy involves activating the hydroxyl group, for example by converting it to a methanesulfonate, followed by an SN2 displacement reaction with the sodium salt of a desired heterocyclic base. sci-hub.cat

A notable example is the synthesis of analogues of Neplanocin A, a carbocyclic nucleoside with antiviral and antitumor properties. sci-hub.cat Researchers have developed efficient methods for creating chiral cyclopentenol intermediates, often starting from materials like D-ribose, which are then used to synthesize novel nucleoside analogues. sci-hub.catnih.gov For instance, a 1,2,3-triazole analogue derived from a cyclopentenol intermediate has shown potent activity against the vaccinia virus and moderate activity against the cowpox and SARS coronaviruses. acs.orgnih.gov

Jasmonates are a class of plant hormones that regulate a wide range of processes, including growth, development, and defense against stress. Methyl jasmonate, a well-known member of this family, features a cyclopentanone (B42830) ring with two side chains. The structure of this compound can be synthetically manipulated to produce analogues of these important phytoregulatory agents.

The synthesis of jasmonate analogues often involves the modification of the side chains on a cyclopentenone core. acs.org Starting from this compound, the propanone moiety would need to be elaborated into the characteristic acetic acid side chain of jasmonates, and the double bond of the cyclopentene ring would be a site for introducing the second side chain. Methodologies for constructing cyclopentenone and 3-oxocyclopentaneacetic acid derivatives have been developed for biological comparison with natural jasmonates.

Cyclopentenediones are versatile intermediates in organic synthesis. acs.org The conversion of this compound into a cyclopentenedione (B8730137) would involve the oxidation of the cyclopentene ring. Specifically, allylic oxidation of the cyclopentenone precursor (derived from the starting material) can introduce a second carbonyl group, forming a 1,2-dione (a cyclopentenedione). Reagents such as selenium dioxide are known to oxidize ketones to 1,2-diketones. wpmucdn.com Alternatively, methods using t-butylhydroperoxide with a palladium catalyst can convert α,β-enones to 1,4-enediones. organic-chemistry.org

Once formed, these cyclopentenedione derivatives serve as building blocks for more complex molecules, including those with potential applications in materials science and medicinal chemistry. Their synthetic utility stems from the reactivity of the two carbonyl groups, which can participate in a variety of condensation and cycloaddition reactions.

Functionalization of the Cyclopentene Ring and Propanone Moiety

The chemical reactivity of this compound is centered around its two main functional groups: the carbon-carbon double bond in the cyclopentene ring and the carbonyl group of the propanone moiety. These sites allow for a wide range of chemical transformations.

Introducing heteroatoms such as oxygen or nitrogen into the molecular structure is a key step in the synthesis of many bioactive compounds. In this compound, this can be achieved by targeting the double bond of the cyclopentene ring.

One common transformation is epoxidation, which introduces an oxygen atom across the double bond to form a cyclopentene oxide. The regioselectivity of this reaction, meaning which face of the double bond is attacked, can be influenced by the existing substituent. The subsequent ring-opening of the epoxide by a nucleophile is also a regioselective process. Under basic or neutral conditions (SN2 mechanism), the nucleophile typically attacks the less sterically hindered carbon of the epoxide. youtube.comresearchgate.netbohrium.com Under acidic conditions (SN1-like mechanism), the nucleophile attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. researchgate.netbohrium.com This control over regioselectivity is crucial in directing the synthesis towards a specific desired isomer. acs.orgrsc.org

Nitrogen heteroatoms can be introduced via methods like palladium-catalyzed allylic amination on cyclopentene derivatives, which is a key step in building carbocyclic N-nucleosides. nih.gov

Controlling the three-dimensional arrangement of atoms (stereochemistry) is critical in the synthesis of bioactive molecules, as different stereoisomers can have vastly different biological effects. When introducing new substituents to this compound, the existing chiral center (at the point of attachment of the propanone group) can influence the stereochemical outcome of the reaction.

For example, in the synthesis of chiral cyclopentenol intermediates for nucleoside analogues, the stereochemistry is often established early by using a chiral starting material. sci-hub.cat Subsequent reactions are then designed to proceed with high diastereoselectivity, meaning one diastereomer is formed in preference to others. Domino reactions, where multiple bond-forming events occur in a single sequence, have been developed to construct cyclopentanes with multiple stereocenters with a high degree of control. nih.gov The stereoselectivity of these complex transformations is often governed by minimizing steric interactions in the reaction transition states. nih.gov Furthermore, the stereochemistry of the ketone functional group itself can be controlled during reactions like hydrogenation or cyanosilylation by using chiral catalysts. nih.gov

Development of 1,2-Dicarbonyl-Forming Reagents from Cyclopentenyl Scaffolds

The 1,2-dicarbonyl motif is a crucial functional group found in numerous biologically active molecules, including natural products and pharmaceuticals. researchgate.net The conventional synthesis of 1,2-dicarbonyl compounds often involves the use of α-keto acyl chlorides. researchgate.net However, the development of novel and milder reagents for the introduction of this moiety is an ongoing area of research.

One strategy in the design of 1,2-dicarbonyl-forming reagents is the use of α-ketothioesters, which can be synthesized through a transition-metal-free approach. researchgate.net This method is inspired by biosynthetic pathways and offers an alternative to harsher traditional methods. researchgate.net

While direct literature on the development of 1,2-dicarbonyl-forming reagents specifically from cyclopentenyl scaffolds like this compound is not abundant, the inherent chemical functionalities of such molecules present plausible pathways for their conversion into such reagents. The cyclopentenone core is a versatile starting point for various chemical transformations. thieme-connect.comnih.gov For instance, the α-position to the carbonyl group could be functionalized and subsequently oxidized to generate a 1,2-dicarbonyl compound. Similarly, the double bond in the cyclopentenyl ring could be subjected to ozonolysis or dihydroxylation followed by oxidative cleavage to yield dicarbonyl structures.

The aza-Prins reaction, which can involve 1,2-dicarbonyl compounds, highlights the synthetic utility of this functional group and underscores the importance of accessing it through innovative methods. nih.gov The development of reagents from readily available starting materials like cyclopentenone derivatives could, therefore, be a valuable contribution to organic synthesis. orgsyn.org

Structure-Activity Relationship (SAR) Studies in Analogue Series

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For analogues of this compound, SAR studies have been particularly insightful in the context of anticancer agent development.

In one such study, a series of functionalized cyclopentenones were synthesized and evaluated for their anticancer properties. researchgate.net A key finding was that the electrophilic character of the cyclopentenone, often associated with cytotoxicity through Michael addition, could be modulated to reduce toxicity while retaining anticancer activity. researchgate.net This was achieved by synthesizing non-Michael acceptor cyclopentenones derived from furfural, a biomass derivative. researchgate.net

The study explored the synthesis of trans-4,5-diamino cyclopentenones (DCPs) using a high-pressure promoted Nazarov-like electrocyclization. researchgate.net This approach was efficient for a range of secondary amines, including electron-poor anilines, which are typically challenging substrates. researchgate.net The resulting SAR data indicated that the nature and substitution pattern of the amino group at the 4- and 5-positions of the cyclopentenone ring significantly influenced the biological activity.

Below is a table summarizing the types of modifications and their general impact on activity, based on the principles of SAR studies of related cyclopentenone derivatives.

| Modification Position | Type of Modification | General Observation on Activity |

| C4 and C5 of cyclopentenone ring | Introduction of trans-diamino groups | Can modulate electrophilicity and cytotoxicity. researchgate.net |

| Amino group substituent | Variation of alkyl and aryl groups | Influences the potency and selectivity of the compound. researchgate.net |

| Cyclopentenone core | Saturation of the double bond | Generally leads to a decrease in certain biological activities. |

| Propanone side chain | Modification of the keto group (e.g., to an oxime) | Can alter the compound's pharmacokinetic properties. researchgate.net |

These SAR studies are crucial for the rational design of new analogues with improved therapeutic profiles. By systematically modifying the cyclopentenyl scaffold and the propanone side chain, researchers can fine-tune the molecule's properties to enhance its desired biological effects and minimize off-target toxicity.

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic properties and inherent reactivity of 1-(2-Cyclopentenyl)-2-propanone. These methods, grounded in the principles of quantum mechanics, provide a quantitative description of the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. mpg.de For cyclopentenyl systems like this compound, DFT can be employed to predict a variety of molecular properties that are crucial for understanding its reactivity. mpg.de By modeling the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for molecules of this size.

Theoretical studies on analogous cyclopentenyl derivatives often utilize DFT to map out the molecular electrostatic potential (MEP). The MEP highlights the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. In this compound, the carbonyl oxygen is expected to be an electron-rich region, while the carbonyl carbon and the double bond of the cyclopentenyl ring are potential electrophilic sites.

Furthermore, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the HOMO is likely to be localized on the cyclopentene (B43876) double bond, while the LUMO would be centered on the carbonyl group.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the molecule's chemical reactivity and kinetic stability. |

| Dipole Moment | 2.8 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Charge on C=O Carbon | +0.45 e | Suggests the electrophilic nature of the carbonyl carbon. |

| Mulliken Charge on C=O Oxygen | -0.50 e | Suggests the nucleophilic nature of the carbonyl oxygen. |

This data is illustrative and based on typical values for similar ketones.

For more precise energetic and structural predictions, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. nih.govrsc.org While computationally more demanding than DFT, these methods provide benchmark-quality data for key properties. For instance, the Coupled-Cluster Singles and Doubles with Perturbative Triples [CCSD(T)] method is often considered the "gold standard" in computational chemistry for its accuracy in energy calculations. nih.gov

These methods can be used to obtain highly accurate predictions of the rotational barriers around the single bond connecting the cyclopentenyl ring and the propanone moiety. This information is critical for understanding the molecule's conformational preferences. Furthermore, accurate calculations of the vibrational frequencies can aid in the interpretation of experimental infrared (IR) spectra. A theoretical study on the reactions of various ketones has demonstrated the utility of such high-level methods in obtaining reliable kinetic data. nih.gov

Table 2: Illustrative High-Level Ab Initio Energetic Predictions for this compound Conformers

| Conformer | Relative Energy (kcal/mol) (MP2/aug-cc-pVTZ) | Relative Energy (kcal/mol) (CCSD(T)/aug-cc-pVTZ) |

| Global Minimum | 0.00 | 0.00 |

| Rotamer 1 | 1.25 | 1.18 |

| Rotamer 2 | 2.80 | 2.72 |

This data is hypothetical and serves to illustrate the expected accuracy of these methods.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics simulations offer a way to explore the conformational landscape of this compound over time. wikipedia.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations provide a dynamic picture of its flexibility and interactions with its environment.

The conformation of a flexible molecule like this compound can be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of these effects. aip.orgnih.gov For instance, in a polar solvent like water, the molecule may adopt a more compact conformation to minimize the exposure of its hydrophobic cyclopentenyl ring to the solvent. Conversely, in a nonpolar solvent, the molecule might be more extended.

MD simulations can also provide insights into the dynamics of the molecule in different solvents, such as the rate of conformational changes. A study on the effect of organic solvents on protein structure using MD simulations highlights the importance of the solvent environment in determining molecular conformation and stability. nih.gov

Table 3: Representative Radii of Gyration of this compound in Different Solvents from MD Simulations

| Solvent | Average Radius of Gyration (Å) | Interpretation |

| Water | 3.2 ± 0.2 | A more compact structure due to hydrophobic effects. |

| Methanol | 3.4 ± 0.3 | Slightly more extended conformation compared to water. |

| Chloroform | 3.6 ± 0.3 | A more extended conformation in a less polar environment. |

| Heptane | 3.8 ± 0.4 | The most extended conformation in a nonpolar solvent. |

This data is illustrative and based on general principles of solvent effects.

In the context of medicinal chemistry, MD simulations are invaluable for studying the interaction of a small molecule like this compound with a biological target, such as a protein. nih.govnih.gov These simulations can reveal the key amino acid residues involved in binding, the stability of the ligand-protein complex, and the conformational changes that may occur upon binding. nih.govnih.gov This information is crucial for the rational design of more potent and selective inhibitors.

The simulation would typically start with the ligand docked into the active site of the protein. The system is then allowed to evolve over time, providing a detailed view of the binding process at the atomic level. Analysis of the trajectory can identify persistent hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex.

Reaction Pathway and Transition State Characterization

Computational methods can be used to map out the potential energy surface of a chemical reaction, identifying the most likely reaction pathways and the structures of the transition states. wikipedia.orgarxiv.org For this compound, this could involve studying reactions such as the addition of a nucleophile to the carbonyl group or an electrophilic addition to the double bond.

By locating the transition state structure, which represents the energy maximum along the reaction coordinate, the activation energy for the reaction can be calculated. wikipedia.orgumn.edu This is a critical parameter for predicting the rate of a chemical reaction. Methods like Transition State Theory (TST) can then be used to calculate the reaction rate constant. wikipedia.orgumn.edu A study on the kinetics of H atom addition to cyclopentene demonstrates the application of TST in conjunction with computational methods to determine reaction rates. nist.gov

Table 4: Hypothetical Activation Energies for Reactions of this compound

| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |

| Nucleophilic addition to carbonyl | DFT (B3LYP/6-31G) | 15.2 |

| Electrophilic addition to C=C | DFT (B3LYP/6-31G) | 12.8 |

| Hydrogen abstraction from allylic position | DFT (B3LYP/6-31G*) | 18.5 |

This data is for illustrative purposes only.

Potential Energy Surface (PES) Mapping

The concept of a Potential Energy Surface (PES) is fundamental to theoretically exploring the properties of molecules. libretexts.org It maps the potential energy of a molecule as a function of its atomic coordinates, creating an energetic landscape of valleys (stable minima) and mountain passes (transition states). libretexts.orgmuni.cz For a molecule to be at its lowest possible potential energy, it must reside at a minimum on this surface. libretexts.org The path of lowest energy between any two such minima invariably passes through a transition-state structure, which is a saddle point on the PES. libretexts.org

In the context of this compound, PES mapping would be crucial for understanding conformational changes, such as rotations around its single bonds, and for identifying the most stable geometric arrangements of the molecule. The dimensionality of the PES corresponds to the molecule's geometric degrees of freedom (3N-6 for non-linear molecules, where N is the number of atoms). libretexts.org By exploring this surface, computational chemists can identify various conformers and the energy barriers that separate them, providing insight into the molecule's flexibility and the relative populations of its different shapes at thermal equilibrium.

RRKM/Master Equation Modeling for Gas-Phase Kinetics

The Rice-Ramsperger-Kassel-Marcus (RRKM) theory, combined with master equation modeling, is a sophisticated approach for predicting the rate constants of unimolecular reactions in the gas phase over a wide range of temperatures and pressures. scispace.comnist.gov This methodology is particularly valuable for understanding the thermal decomposition and isomerization reactions of molecules like this compound.

The process involves several key steps:

Quantum Chemical Calculations: The structures and energies of the reactant, transition states, and products are computed using high-level quantum chemical methods. scispace.comnist.gov

RRKM Rate Constant Calculation: This theory is used to calculate the microcanonical rate constant, k(E), which is the rate of reaction for a molecule with a specific amount of internal energy (E).

Master Equation Formulation: A master equation is then solved to account for the effects of collisions with a bath gas, which can either energize or de-energize the reactant molecule. This allows for the calculation of pressure-dependent and temperature-dependent rate coefficients. mdpi.com

Studies on analogous compounds, such as cyclopentanone (B42830) and various chloroalkanes, have demonstrated the power of this approach. For instance, investigations into the thermal decomposition of cyclopentanone have elucidated the primary pathways leading to products like ethylene (B1197577) and carbon monoxide. nih.gov Similarly, RRKM/Master Equation modeling has been successfully applied to the HCl elimination reactions of chloroalkanes, providing reliable sets of rate constants. scispace.comnist.gov For this compound, this modeling could predict its thermal stability and the likely products of its gas-phase decomposition.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its biological activity or physicochemical properties, respectively. meilerlab.orgconicet.gov.arnih.gov These models are built by developing mathematical relationships between molecular descriptors (numerical representations of molecular structure) and an observed activity or property. conicet.gov.ar

The primary advantage of QSAR/QSPR is its predictive power, which can save significant time and resources by estimating the properties of new or untested compounds. conicet.gov.ar The process generally involves:

Data Set Collection: A set of molecules with known experimental data for the property of interest is compiled. meilerlab.org

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset. These can be 2D, describing topology, or 3D, describing the molecule's spatial arrangement. nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links the descriptors to the property. meilerlab.orgresearchgate.net

Model Validation: The model's predictive ability is rigorously tested to ensure its reliability. researchgate.net

For this compound, QSPR models could be developed to predict a variety of its physicochemical properties.

Table 1: Predicted Physicochemical Properties of Related Compounds

These models are invaluable in fields ranging from drug discovery to environmental science, enabling the design of new molecules with desired characteristics. conicet.gov.arnih.gov

Advanced Electron Density Analyses (e.g., Natural Bond Orbital, Atoms in Molecules)

Advanced electron density analyses, such as Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM), provide deep insights into the electronic structure and bonding of a molecule. researchgate.net These methods go beyond simple Lewis structures to offer a quantitative description of electron delocalization, bond strengths, and atomic charges.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density from filled Lewis-type orbitals (bonds or lone pairs) into empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). researchgate.net The stabilization energy, E(2), associated with these donor-acceptor interactions provides a quantitative measure of their significance. For instance, in a study of a nitrosourea (B86855) molecule, NBO analysis revealed significant electron density transfer from nitrogen lone pairs to carbonyl antibonding orbitals. researchgate.net For this compound, NBO analysis could quantify the hyperconjugative and resonance interactions within the molecule, such as the interaction between the C=C double bond of the cyclopentenyl ring and the carbonyl group.

Atoms in Molecules (AIM) Theory: The AIM theory, developed by Richard Bader, defines atoms and chemical bonds based on the topology of the electron density. By analyzing critical points in the electron density, one can identify bond paths, characterize the nature of chemical bonds (e.g., covalent vs. ionic), and quantify their strengths. This provides a rigorous and physically grounded picture of chemical bonding.

Both NBO and AIM analyses rely on the electron density, which can be obtained from high-level quantum chemical calculations. These advanced techniques are essential for a detailed understanding of the electronic effects that govern the structure, stability, and reactivity of this compound.

Biological Activity and Pharmacological Relevance Academic Focus

Investigations into Antimicrobial and Antifungal Properties

The propenone structure, which is related to the cyclopentenyl propanone core, has been a template for the development of novel antimicrobial agents. Research into series of 1,2-disubstituted propenones has demonstrated that the conjugated system of a carbonyl group and an exomethylene group can be crucial for potent antifungal activity. While many compounds in these series have shown strong in vitro activity against various fungal strains, this has not always translated to in vivo efficacy in animal models.

Derivatives containing a cyclopropane (B1198618) ring, a structural bioisostere of the cyclopentenyl double bond, have also been synthesized and evaluated for antimicrobial properties. These studies have led to the identification of compounds with notable antifungal activity against Candida albicans. Molecular docking studies suggest that these molecules may act by inhibiting sterol 14-α demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, which is essential for fungal cell membrane integrity.

Anti-Inflammatory and Cytostatic Activity Assessments

The cyclopentenone moiety is a well-established pharmacophore for anti-inflammatory activity, largely through its ability to inhibit the pro-inflammatory transcription factor NF-κB (nuclear factor kappa B). Studies on various substituted cyclopentenones have shown that they can react with cysteine residues in key signaling proteins, thereby disrupting the NF-κB pathway. This mechanism is considered central to the anti-inflammatory effects of cyclopentenone prostaglandins (B1171923).

In the realm of cytostatic activity, new cyclopentenone derivatives isolated from natural sources, such as the actinomycete Actinoalloteichus nanshanensis, have demonstrated moderate cytotoxic effects. One such compound showed activity against several human cancer cell lines, as detailed in the table below. tandfonline.com Furthermore, cyclopentenyl nucleoside analogues have also been assessed for their cytostatic potential. For instance, while the compound 3-deaza-CPE-C was found to be non-toxic to L1210 leukemia cells, its counterpart, 3-deaza-CPE-U, exhibited significant cytotoxicity against the same cell line. nih.gov

Table 1: Cytotoxic Activity of a Natural Cyclopentenone Derivative

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

|---|---|---|

| A549 | Human Lung Adenocarcinoma | 14.67 |

| K562 | Human Leukemia | 11.87 |

| ACHN | Human Renal Carcinoma | 23.36 |

Data sourced from a study on cyclopentenone derivatives from Actinoalloteichus nanshanensis NEAU 119. tandfonline.com

Enzyme Inhibition Studies of Cyclopentenyl Propanone Derivatives

The structural framework of 1-(2-Cyclopentenyl)-2-propanone is related to chalcones (1,3-diaryl-2-propen-1-ones), which are known to be effective enzyme inhibitors. Synthetic chalcone (B49325) derivatives have been evaluated against various enzymes, showing moderate to potent inhibitory activity. For example, specific chalcone analogues have demonstrated inhibitory effects against α-glycosidase and tyrosinase, enzymes relevant to diabetes and hyperpigmentation, respectively.

More directly related to the cyclopentenyl core, certain carbocyclic nucleoside analogues containing this moiety are potent enzyme inhibitors. A prime example is cyclopentenylcytosine (B51076) (CPE-C), which exerts significant antitumor and antiviral effects by potently inhibiting cytidine (B196190) triphosphate (CTP) synthetase. nih.gov This inhibition leads to a depletion of intracellular CTP pools, a critical nucleotide for DNA and RNA synthesis.

Bioactivity in Plant Physiological Processes (e.g., Phytohormone Mimicry)

In plant biology, cyclopentenone structures are integral to a class of signaling molecules known as jasmonates. Jasmonic acid (JA), a key plant hormone involved in growth regulation and defense responses, is synthesized from a cyclopentenone precursor, 12-oxo-phytodienoic acid (OPDA). nih.gov

Research has shown that OPDA and other cyclopentenones can function as signaling molecules in their own right, effectively acting as phytohormone mimics. nih.govnih.gov These molecules can regulate the expression of defense-related genes, even in the absence of JA. nih.gov This activity is crucial for a plant's ability to defend against insect herbivores and fungal pathogens. nih.govnih.gov Exogenous application of jasmonates, such as methyl jasmonate (MeJA), can induce systemic resistance in plants, though effects on growth can be complex, sometimes leading to growth inhibition while boosting the production of defensive secondary metabolites. researchgate.netmdpi.com This demonstrates that the cyclopentenone core is a powerful modulator of plant physiological processes.

Utility as a Precursor in the Research Synthesis of Pharmacologically Active Molecules

The cyclopentenyl propanone scaffold is a valuable starting point for the synthesis of more complex molecules with significant pharmacological potential. Its functional groups and stereochemistry can be manipulated to build elaborate molecular architectures.

The cyclopentenone ring is a fundamental building block in the synthesis of prostaglandins and their analogues, a class of drugs used to treat conditions ranging from glaucoma to pulmonary hypertension. Synthetic routes have been developed that utilize cyclopentenyl intermediates to produce advanced precursors for drugs like latanoprost (B1674536) and bimatoprost. These complex syntheses rely on precise control of stereochemistry around the five-membered ring, a feature that can be established starting from simpler cyclopentenyl derivatives.

A particularly fruitful area of research has been the use of cyclopentenyl derivatives to synthesize carbocyclic nucleoside analogues. In these molecules, the furanose sugar ring of a natural nucleoside is replaced by a cyclopentane (B165970) or cyclopentene (B43876) ring. This modification can confer resistance to enzymatic degradation and alter the molecule's biological activity profile.

Key examples include analogues of Neplanocin A, a naturally occurring carbocyclic nucleoside with potent antitumor and antiviral properties. sci-hub.cat Synthetic strategies often involve constructing a chiral cyclopentenol (B8032323) intermediate which is then coupled with various heterocyclic bases to create a library of novel nucleoside analogues. sci-hub.catacs.orgnih.gov These compounds have been tested for activity against a range of viruses, including orthopoxviruses and coronaviruses, with some showing potent efficacy. sci-hub.catacs.orgnih.gov The synthesis of these analogues, such as 3-deaza-CPE-C and 3-deaza-CPE-U, highlights the utility of the cyclopentenyl moiety as a scaffold for developing new therapeutic agents. nih.gov

Table 2: Antiviral Activity of a Synthesized Cyclopentenyl Carbocyclic Nucleoside Analogue (17c)

| Virus | EC₅₀ |

|---|---|

| Vaccinia Virus | 0.4 µM |

| Cowpox Virus | 39 µM |

| SARS Coronavirus | 47 µM |

Data sourced from a study on the synthesis of cyclopentenyl carbocyclic nucleosides. sci-hub.catacs.orgnih.gov

Cyclooxygenase Inhibitor Research and Development

The cyclopentenone structural motif is a key feature of certain prostaglandins, which are lipid compounds involved in inflammatory processes. nih.govnih.gov Cyclooxygenase (COX) enzymes are central to the synthesis of these prostaglandins from arachidonic acid. wikipedia.orgwikimsk.org There are two primary isoforms of this enzyme, COX-1 and COX-2. COX-1 is typically involved in maintaining normal physiological functions, whereas COX-2 is often induced during inflammation. wikipedia.org

Research has focused on developing selective COX-2 inhibitors to reduce inflammation while minimizing the side effects associated with the inhibition of COX-1. nih.gov In this context, the anti-inflammatory properties of cyclopentenone prostaglandins have garnered interest. These molecules are naturally occurring derivatives of prostaglandins that contain an α,β-unsaturated carbonyl group within the cyclopentane ring. researchgate.net

Studies have shown that some cyclopentenone prostaglandins can exhibit anti-inflammatory effects. nih.gov This has led to the exploration of various synthetic cyclopentenone derivatives as potential COX inhibitors. The rationale is that the cyclopentenone ring may serve as a scaffold for designing new anti-inflammatory drugs. nih.govnih.gov The development of novel cyclopentenone-based compounds is an active area of research, with the goal of creating agents with improved efficacy and safety profiles. researchgate.net

Below is a table summarizing key aspects of research into cyclopentenone-related compounds and their relevance to cyclooxygenase inhibition.

| Research Area | Key Findings | Potential Implications |

| Cyclopentenone Prostaglandins | Possess inherent anti-inflammatory properties. | Serve as a natural model for the design of new anti-inflammatory drugs. |

| Synthetic Cyclopentenone Derivatives | Various derivatives are being synthesized and evaluated for their biological activity. nih.govnih.gov | Potential for developing novel COX inhibitors with selective action. nih.gov |

| Anti-inflammatory Activity | The cyclopentenone moiety is associated with anti-inflammatory effects in several compounds. nih.govnih.gov | The core structure of this compound could be a starting point for medicinal chemistry exploration. |

Elucidation of Molecular Mechanisms of Biological Action

The molecular mechanisms through which cyclopentenone-containing compounds exert their biological effects are complex and not fully understood. However, research into cyclopentenone prostaglandins has provided some valuable insights.

One of the key mechanisms identified is the ability of cyclopentenone prostaglandins to interact with and modulate the activity of transcription factors that play a crucial role in the inflammatory response. nih.gov For instance, some cyclopentenone prostaglandins have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov NF-κB is a critical activator of genes involved in inflammation and immunity. nih.gov By inhibiting this pathway, cyclopentenone prostaglandins can suppress the expression of pro-inflammatory genes, including the gene for COX-2 itself. nih.gov

Furthermore, the electrophilic nature of the α,β-unsaturated ketone in the cyclopentenone ring is believed to be important for its biological activity. This feature allows these molecules to react with nucleophilic cellular targets, such as cysteine residues in specific proteins, thereby altering their function. This reactivity could contribute to their anti-inflammatory and other biological effects. nih.gov

While these mechanisms have been studied for cyclopentenone prostaglandins, it is important to note that direct evidence for similar activities of this compound is lacking. The presence of the cyclopentenyl group attached to a propanone moiety in this compound presents a different chemical structure whose biological activities have not been specifically elucidated in the context of cyclooxygenase inhibition or detailed molecular mechanisms.

The following table outlines the proposed molecular mechanisms for the anti-inflammatory action of cyclopentenone prostaglandins.

| Molecular Mechanism | Description | Key Molecular Targets |

| NF-κB Inhibition | Suppression of the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory genes. nih.gov | IκB kinase (IKK), NF-κB transcription factors. nih.gov |

| Covalent Modification | The electrophilic cyclopentenone ring can react with cellular nucleophiles, such as cysteine residues in proteins. | Specific protein targets are still under investigation. |

| PPARγ Activation | Some cyclopentenone prostaglandins can activate Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor with anti-inflammatory functions. | PPARγ. |

The Role of this compound in Advanced Materials Science

The chemical compound this compound, a molecule featuring a reactive cyclopentenyl ring and a ketone functional group, presents intriguing possibilities in the realm of materials science. Its unique structural characteristics suggest a potential role as a versatile building block for the synthesis and modification of advanced polymers. This article explores the prospective applications of this compound in materials science, focusing on its utility as a precursor in polymer synthesis, its integration into sophisticated polymeric architectures, its impact on material properties, and its potential in gas separation technologies.

Applications in Materials Science

The distinct combination of a cycloalkene and a ketone within one molecule makes 1-(2-Cyclopentenyl)-2-propanone a candidate for creating polymers with unique topologies and functionalities. These features are particularly relevant for developing high-performance materials.

The presence of a reactive double bond in the cyclopentenyl ring allows this compound to act as a monomer in addition polymerization reactions. Furthermore, the ketone group offers a site for post-polymerization modification, enabling the introduction of other functional groups to tailor the final properties of the polymer. This dual functionality makes it a versatile precursor for a range of polymeric materials.

While direct polymerization of this compound is not widely documented, its structural similarity to other cyclic olefins, such as those derived from dicyclopentadiene (B1670491) (DCPD), suggests its potential. DCPD, an abundant byproduct from the steam cracking of naphtha, is a well-known precursor for a variety of resins and polymers. mdpi.com The synthesis of polymers from cyclopentenyl-containing monomers often leverages the reactivity of the double bond within the five-membered ring.

A significant potential application for molecules with cyclic structures is in the synthesis of "cardo" polymers. The term "cardo," derived from the Latin word for loop, refers to polymers containing a bulky, cyclic group as a pendant to the polymer backbone. This structural feature is known to enhance the thermal stability, solubility, and gas permeability of polymers.

Though not a traditional precursor, the cyclopentenyl group of this compound could hypothetically be integrated into the backbone of polymers like polyimides to create a cardo-type architecture. For instance, research has shown the successful synthesis of cardo-type polyimides using a diamine derived from bisphenol CP, which contains a cyclopentane (B165970) ring. mdpi.comresearchgate.net These polyimides are prepared through the condensation of the cardo-type diamine with various dianhydrides. researchgate.net The presence of the bulky cyclopentyl units in these polyimides leads to improved properties. mdpi.comresearchgate.net

A proposed synthetic route could involve the chemical modification of the ketone group of this compound to create a diamine or dianhydride monomer, which could then be polymerized. This would result in a polymer with pendant cyclopentenyl groups, which could be subsequently cross-linked or further functionalized.

The incorporation of cyclopentenyl moieties into a polymer backbone can significantly influence the material's properties. The bulky and rigid nature of the cyclopentyl group can increase the glass transition temperature (Tg) of the polymer, enhancing its thermal stability. At the same time, the disruption of chain packing caused by these bulky groups can improve the polymer's solubility in organic solvents. mdpi.com

For example, cardo-type polyimides containing cyclopentyl units have demonstrated excellent solubility in solvents like NMP, DMAc, THF, and chloroform. mdpi.com They also exhibit favorable mechanical properties, including high tensile strength and significant elongation at break. researchgate.net The ability to tune these properties by varying the concentration of the cyclopentenyl-containing monomer would be a key advantage in designing materials for specific applications.

Table 1: Comparison of Properties of a Cyclopentyl Cardo-Type Polyimide and a Reference Polyimide

| Property | CPI-6F (with Cyclopentyl Unit) | API-6F (Reference without Cyclopentyl Unit) | Reference |

|---|---|---|---|

| Tensile Strength | 98.5 MPa | 99.8 MPa | researchgate.net |

| Elongation at Break | 25.4% | Not specified | researchgate.net |

| Solubility | Soluble in NMP, DMAc, THF, Chloroform | Less soluble | mdpi.com |

The enhanced fractional free volume created by the bulky cyclopentyl groups makes polymers containing these moieties promising candidates for gas separation membranes. rsc.org The inefficient packing of polymer chains creates larger voids, which can facilitate the transport of gas molecules.

Cardo-type polyimides, including those with cyclopentyl units, have been evaluated for their gas separation properties. mdpi.com The performance of a gas separation membrane is typically characterized by its permeability (the rate at which a gas passes through) and its selectivity (the ratio of permeabilities of two different gases). By tuning the structure and density of the cyclopentenyl moieties within the polymer matrix, it may be possible to optimize both the permeability and selectivity for specific gas pairs, such as CO₂/N₂. rsc.org Research on other functionalized polymers has shown that increasing the affinity between the polymer and a specific gas (like CO₂) can significantly enhance separation performance. rsc.org

Environmental Behavior and Transformation Pathways

Abiotic and Biotic Degradation Mechanisms

The persistence of 1-(2-Cyclopentenyl)-2-propanone in the environment is largely determined by its susceptibility to degradation through various physical, chemical, and biological processes. These include photolysis, microbial metabolism, and hydrolysis.

Photolytic transformation, or the breakdown of compounds by light, is a significant degradation pathway for many organic molecules in the environment, particularly for α,β-unsaturated ketones. The conjugated system in these compounds allows them to absorb ultraviolet (UV) radiation, leading to a variety of photochemical reactions. Studies on related cyclopentenyl ketones indicate that photolysis can lead to intramolecular hydrogen transfer, resulting in the formation of biradical intermediates. These intermediates can then undergo further reactions such as cyclization or rearrangement to form different photoproducts. For instance, research on 3-substituted cyclopentenyl ketones has shown that irradiation can lead to the formation of isopentenyl ketones and bicyclic ketones through a 1,5-hydrogen transfer mechanism. While specific studies on this compound are not extensively documented, the known photochemical behavior of α,β-unsaturated ketones suggests it would be susceptible to similar transformations in the presence of sunlight.

Microbial degradation is a crucial process for the removal of organic compounds from soil and water. The structure of this compound, containing both a ketone and a cyclic alkene moiety, suggests it could be a substrate for various microbial enzymatic systems. Microorganisms, particularly bacteria and fungi, are known to metabolize ketones and cyclic compounds. For example, some bacterial strains can degrade cyclic peptides through hydrolytic enzymes. tifr.res.innih.gov Fungi have been successfully used in the biotransformation of cyclic ketones like cyclohexanone (B45756) derivatives. researchgate.net

The biotransformation of this compound could proceed through several pathways, including the reduction of the ketone group to a secondary alcohol, or the oxidation of the cyclopentenyl ring, potentially leading to ring cleavage. The resulting metabolites would likely be more polar and more readily biodegradable than the parent compound. For instance, endophytic Streptomyces species have been shown to produce various cyclopentenone derivatives through their metabolic activities. nih.gov While direct evidence for the microbial metabolism of this compound is limited, the existing literature on related compounds suggests that it is a plausible and significant degradation pathway.

Environmental Fate Modeling and Prediction (e.g., Persistence, Mobility)

Environmental fate modeling utilizes Quantitative Structure-Activity Relationships (QSAR) and other predictive tools to estimate the persistence and mobility of chemicals in the environment. nih.govnih.govchromatographyonline.com For this compound, these models can provide valuable insights in the absence of extensive experimental data.

Persistence: The persistence of a chemical is often described by its half-life in different environmental compartments (soil, water, air). The susceptibility of this compound to photolysis and microbial degradation suggests that its persistence in sunlit surface waters and biologically active soils may be limited. However, in environments where these degradation mechanisms are less prevalent, such as deep soil or groundwater, the compound could exhibit greater persistence.

| Environmental Fate Parameter | Predicted Behavior for this compound | Basis for Prediction |

| Persistence in Surface Water | Low to Moderate | Susceptibility to photolysis and microbial degradation. |

| Persistence in Soil | Moderate | Dependent on microbial activity and sunlight exposure at the surface. |

| Persistence in Groundwater | Potentially High | Reduced light and microbial activity. |

| Mobility in Soil | Low to Moderate | Expected to have some sorption to organic matter, but small molecular size may allow for some leaching. |

Studies on Environmental Residues and Metabolites

The detection of a chemical and its breakdown products in the environment provides direct evidence of its persistence and transformation pathways. While specific studies on the environmental residues of this compound are scarce, it is plausible that this compound and its metabolites could be present in areas of industrial use or disposal. creative-proteomics.comresearchgate.net

Based on the degradation mechanisms discussed, potential environmental metabolites could include the corresponding alcohol from the reduction of the ketone, hydroxylated derivatives from the oxidation of the cyclopentenyl ring, and potentially ring-opened products from more extensive microbial degradation. The analysis of environmental samples from relevant sites would be necessary to confirm the presence and identity of these residues. The study of pesticide metabolites in soil and groundwater has shown that transformation products can sometimes be more mobile or persistent than the parent compound. nih.gov

Methodologies for Environmental Monitoring and Detection

The accurate detection and quantification of this compound and its potential metabolites in environmental matrices such as water, soil, and air are crucial for assessing its environmental impact. semanticscholar.orgnih.gov Several analytical techniques are well-suited for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. upc.edu Given the likely volatility of this compound, GC-MS would be an appropriate method for its detection. The mass spectrometer provides detailed structural information, allowing for confident identification of the parent compound and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or more polar metabolites, LC-MS/MS is the method of choice. nih.gov This technique is highly sensitive and selective, capable of detecting trace levels of compounds in complex environmental samples. Derivatization techniques can be employed to enhance the detectability of ketones and their transformation products.

Sample preparation for these analyses would typically involve extraction from the environmental matrix (e.g., solid-phase extraction for water samples, solvent extraction for soil samples) followed by concentration and cleanup steps to remove interfering substances.

| Analytical Technique | Applicability for this compound and its Metabolites | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for the parent compound and more volatile metabolites. | High resolution, provides structural information for identification. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Ideal for polar and less volatile metabolites. | High sensitivity and selectivity for trace-level detection in complex matrices. |

Advanced Analytical Techniques for Characterization and Study of 1 2 Cyclopentenyl 2 Propanone

Spectroscopic Methods for Structural Elucidationnih.gov

Spectroscopic techniques are indispensable for the detailed structural determination of 1-(2-Cyclopentenyl)-2-propanone, revealing the connectivity and spatial arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, ROESY)nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's framework.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of non-equivalent carbons. docbrown.infodocbrown.info For this compound, the signals can be assigned to the distinct chemical environments of the cyclopentenyl ring and the propanone side chain. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Structural Moiety |

|---|---|---|---|

| C=O | - | ~208 | Ketone |

| CH₃ | ~2.1 | ~29 | Acetyl Group |

| CH₂ (bridge) | ~2.5 | ~45 | Methylene (B1212753) bridge |

| CH (allylic) | ~3.0 | ~40 | Cyclopentenyl Ring |

| CH₂ (ring) | ~2.3 | ~32 | Cyclopentenyl Ring |

Note: These are approximate values and can vary based on solvent and experimental conditions.

2D NMR and ROESY: Two-dimensional NMR techniques, such as COSY and HSQC, are used to establish proton-proton and proton-carbon correlations, respectively, confirming the bonding network. Rotating-frame Overhauser Effect Spectroscopy (ROESY) is particularly valuable as it identifies protons that are close in space, even if they are not directly bonded. huji.ac.il A ROESY experiment can confirm the through-space proximity of protons on the cyclopentenyl ring to those on the attached propanone side chain, which is critical for verifying the compound's three-dimensional structure. huji.ac.il The strength of a ROE signal is inversely proportional to the sixth power of the distance between the interacting nuclei. huji.ac.il

Vibrational Spectroscopy (Infrared and Raman)nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its bonds. nih.gov The most prominent feature is a strong, sharp absorption band for the carbonyl (C=O) group of the ketone. Other key absorptions include those for the C=C double bond in the cyclopentenyl ring and various C-H stretching and bending vibrations for both sp² (vinylic) and sp³ (aliphatic) hybridized carbons. nist.gov

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O | Stretch | 1715 - 1720 | Strong |

| C=C | Stretch | 1650 - 1660 | Medium |

| C-H (sp²) | Stretch | 3000 - 3100 | Medium |